

Application Notes: Dimethyl Cyclohexane-1,2-dicarboxylate as a Potential Fragrance Intermediate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Dimethyl cyclohexane-1,2-dicarboxylate

Cat. No.: B7819439

[Get Quote](#)

Disclaimer: Based on extensive literature and patent searches, **Dimethyl cyclohexane-1,2-dicarboxylate** is not currently recognized as a common or established fragrance intermediate in the perfumery industry. The following application notes and protocols are presented as a theoretical exploration of its potential use, based on general chemical principles for the synthesis of fragrance compounds.

Introduction

Dimethyl cyclohexane-1,2-dicarboxylate is a diester of cyclohexanedicarboxylic acid. While not directly used for its olfactory properties, its chemical structure presents a potential synthetic pathway to fragrance ingredients, particularly through its conversion to other functional groups. The cyclohexane ring is a common motif in various synthetic fragrance molecules, often contributing to woody, floral, or fruity notes.

This document outlines a hypothetical application of **Dimethyl cyclohexane-1,2-dicarboxylate** as a precursor to 1,2-cyclohexanediethanol and its subsequent ester derivatives, which are classes of compounds that could potentially possess desirable fragrance characteristics.

Physicochemical Properties

A summary of the key physicochemical properties of **Dimethyl cyclohexane-1,2-dicarboxylate** is presented in Table 1.

Table 1: Physicochemical Properties of **Dimethyl Cyclohexane-1,2-dicarboxylate**

Property	Value	Reference
Molecular Formula	C ₁₀ H ₁₆ O ₄	[1]
Molecular Weight	200.23 g/mol	[1]
Appearance	Colorless to yellowish liquid	[2]
Boiling Point	75 °C @ 0.8 mmHg	[3]
Density	1.10 g/cm ³	[3]
Refractive Index	1.4520-1.4560	[3]
Solubility	Soluble in organic solvents (e.g., ethers, alcohols), insoluble in water	[2]
CAS Number (trans-isomer)	3205-35-4	[4]
CAS Number (cis-isomer)	1687-29-2	

Hypothetical Synthetic Pathways

The primary hypothetical route for utilizing **Dimethyl cyclohexane-1,2-dicarboxylate** as a fragrance intermediate involves its reduction to 1,2-cyclohexanediethanol. This diol can then be further derivatized, for example, through esterification, to produce compounds with potential fragrance value.

Dimethyl cyclohexane-1,2-dicarboxylate

Reduction
(e.g., LiAlH4)

1,2-Cyclohexanedimethanol

Esterification
(with Acetic Anhydride)1,2-Cyclohexanedimethanol
Diacetate[Click to download full resolution via product page](#)

Caption: Hypothetical synthesis of a potential fragrance ester from **Dimethyl cyclohexane-1,2-dicarboxylate**.

Experimental Protocols

The following are detailed, hypothetical experimental protocols for the synthesis and evaluation of potential fragrance compounds derived from **Dimethyl cyclohexane-1,2-dicarboxylate**.

Protocol 1: Reduction of Dimethyl Cyclohexane-1,2-dicarboxylate to 1,2-Cyclohexanedimethanol

This protocol describes the reduction of the diester to the corresponding diol using lithium aluminum hydride (LiAlH4).

Materials:

- **Dimethyl cyclohexane-1,2-dicarboxylate**
- Lithium aluminum hydride (LiAlH_4)
- Anhydrous diethyl ether or tetrahydrofuran (THF)
- 10% Sulfuric acid
- Saturated sodium chloride solution (brine)
- Anhydrous magnesium sulfate
- Round-bottom flask with reflux condenser and dropping funnel
- Magnetic stirrer and heating mantle
- Separatory funnel
- Rotary evaporator

Procedure:

- Set up a dry 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel.
- Suspend 7.6 g (0.2 mol) of LiAlH_4 in 150 mL of anhydrous diethyl ether in the flask and cool the mixture in an ice bath.
- Dissolve 20.0 g (0.1 mol) of **Dimethyl cyclohexane-1,2-dicarboxylate** in 50 mL of anhydrous diethyl ether and add it dropwise to the LiAlH_4 suspension over 1 hour with stirring.
- After the addition is complete, remove the ice bath and stir the mixture at room temperature for 2 hours, then heat to reflux for 4 hours.

- Cool the reaction mixture in an ice bath. Cautiously add 8 mL of water dropwise to quench the excess LiAlH₄, followed by 8 mL of 15% sodium hydroxide solution, and then 24 mL of water.
- Filter the resulting white precipitate and wash it thoroughly with diethyl ether.
- Combine the filtrate and the ether washings, and wash sequentially with 10% sulfuric acid, water, and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate using a rotary evaporator to yield crude 1,2-cyclohexanedimethanol.
- Purify the product by vacuum distillation or recrystallization.

Expected Yield and Purity:

Parameter	Expected Value
Theoretical Yield	14.4 g
Typical Experimental Yield	80-90%
Purity (by GC-MS)	>95%

Protocol 2: Esterification of 1,2-Cyclohexanedimethanol to 1,2-Cyclohexanedimethanol Diacetate

This protocol details the conversion of the diol to its diacetate ester, a potential fragrance compound.

Materials:

- 1,2-Cyclohexanedimethanol (from Protocol 1)
- Acetic anhydride
- Pyridine (as catalyst)

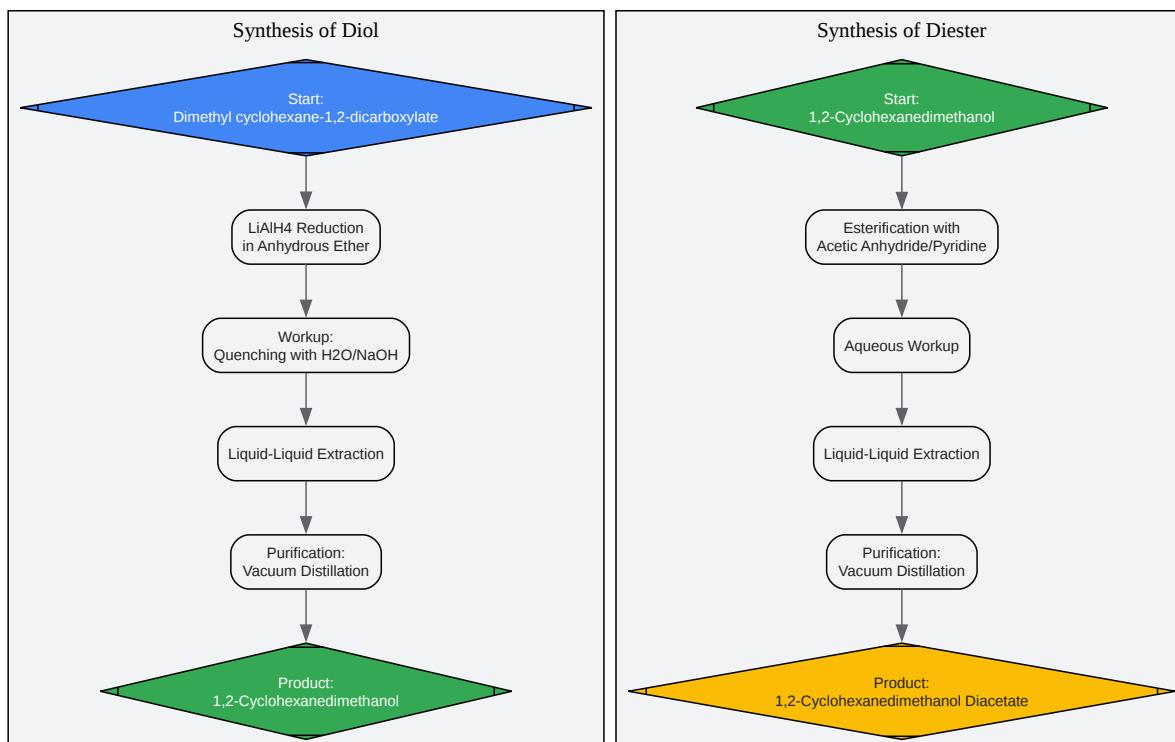
- Diethyl ether
- 5% Hydrochloric acid
- Saturated sodium bicarbonate solution
- Saturated sodium chloride solution (brine)
- Anhydrous magnesium sulfate
- Round-bottom flask
- Magnetic stirrer

Procedure:

- In a 250 mL round-bottom flask, dissolve 14.4 g (0.1 mol) of 1,2-cyclohexanedimethanol in 50 mL of pyridine.
- Cool the solution in an ice bath and add 22.5 g (0.22 mol) of acetic anhydride dropwise with stirring.
- Allow the reaction mixture to warm to room temperature and stir for 12 hours.
- Pour the reaction mixture into 200 mL of ice-water and extract with diethyl ether (3 x 75 mL).
- Combine the organic extracts and wash sequentially with 5% hydrochloric acid, saturated sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.
- Purify the resulting crude 1,2-cyclohexanedimethanol diacetate by vacuum distillation.

Expected Yield and Purity:

Parameter	Expected Value
Theoretical Yield	22.8 g
Typical Experimental Yield	75-85%
Purity (by GC-MS)	>97%


Olfactory Evaluation (Hypothetical)

The synthesized 1,2-cyclohexanedimethanol diacetate would need to be evaluated by a trained sensory panel to determine its odor profile. Based on structurally similar compounds, a hypothetical odor profile is presented in Table 2.

Table 2: Hypothetical Olfactory Profile of 1,2-Cyclohexanedimethanol Diacetate

Olfactory Descriptor	Intensity (1-10)	Comments
Fruity	6	Mildly sweet, reminiscent of pear or apple.
Floral	4	Faint white floral notes.
Woody	3	A subtle, clean woody background.
Waxy	2	A slight waxy character.

Workflow Diagram

[Click to download full resolution via product page](#)

Caption: Experimental workflow for the hypothetical synthesis of a fragrance diester.

Conclusion

While **Dimethyl cyclohexane-1,2-dicarboxylate** is not a recognized fragrance intermediate, this document outlines a theoretical pathway for its conversion into potentially fragrant

molecules. The provided protocols for reduction and subsequent esterification are based on standard organic synthesis methodologies. Further research, particularly sensory analysis of the resulting derivatives, would be required to validate any actual application in the field of perfumery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Dimethyl cyclohexane-1,2-dicarboxylate | C10H16O4 | CID 286462 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis of Cyclic Fragrances via Transformations of Alkenes, Alkynes and Enynes: Strategies and Recent Progress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Prototyping and development of synthetic metabolic pathways for the biosynthesis of flavour & fragrance compounds [spiral.imperial.ac.uk]
- 4. dimethyl cyclohexane-1,2-dicarboxylate synthesis - chemicalbook [chemicalbook.com]
- To cite this document: BenchChem. [Application Notes: Dimethyl Cyclohexane-1,2-dicarboxylate as a Potential Fragrance Intermediate]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b7819439#use-of-dimethyl-cyclohexane-1-2-dicarboxylate-as-a-fragrance-intermediate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com